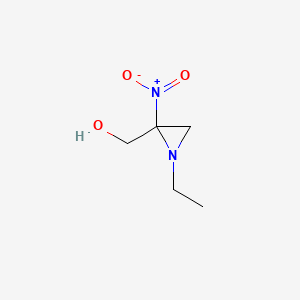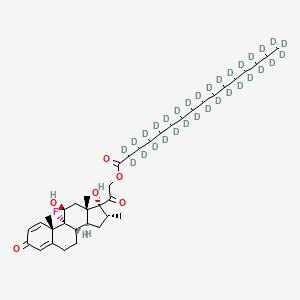
Dexamethasone 21-Palmitate-d31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone 21-Palmitate-d31: is a deuterium-labeled derivative of dexamethasone palmitate. It is a synthetic glucocorticoid used primarily in scientific research. The compound is known for its anti-inflammatory properties and is often utilized in studies related to inflammation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 21-palmitate-d31 involves the esterification of dexamethasone with palmitic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the product .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone 21-palmitate-d31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varied biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, dexamethasone 21-palmitate-d31 is used as a reference standard for isotopic labeling studies. It helps in understanding the metabolic pathways and degradation products of dexamethasone .
Biology: In biological research, the compound is used to study the anti-inflammatory and immunosuppressive effects of glucocorticoids. It is particularly useful in experiments involving cell cultures and animal models .
Medicine: In medical research, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and macular edema .
Industry: In the pharmaceutical industry, the compound is used in the development of new drug formulations and delivery systems. It helps in optimizing the pharmacokinetic and pharmacodynamic properties of glucocorticoid-based therapies .
Mechanism of Action
Dexamethasone 21-palmitate-d31 exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The compound’s deuterium labeling allows for precise tracking and analysis in metabolic studies .
Comparison with Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone Palmitate: The non-deuterated form, used in similar research applications.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness: Dexamethasone 21-palmitate-d31 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C38H59FO6 |
|---|---|
Molecular Weight |
662.1 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
WDPYZTKOEFDTCU-HDQZERRLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
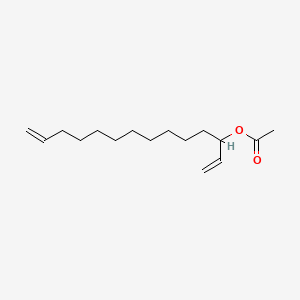
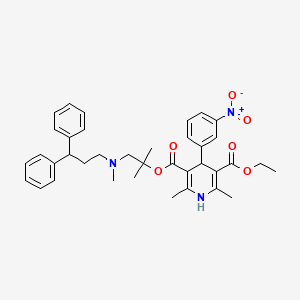
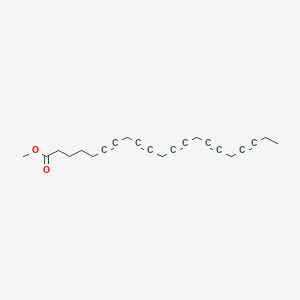

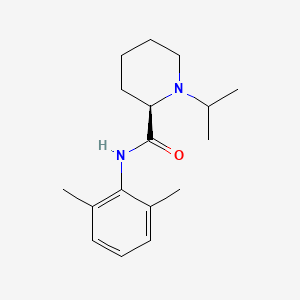
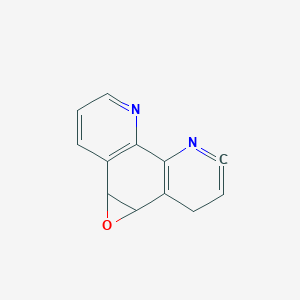



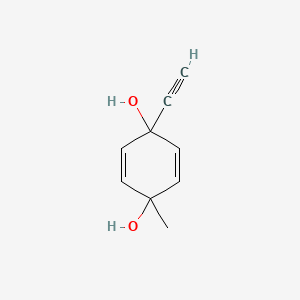
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
